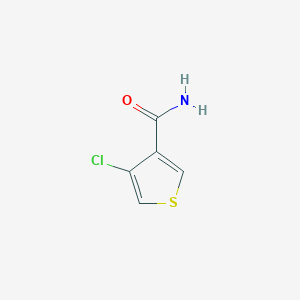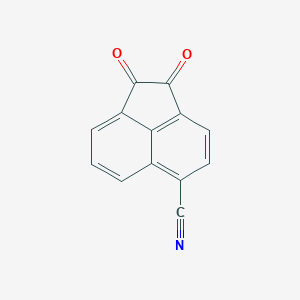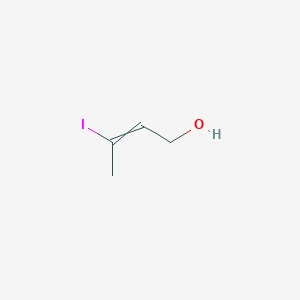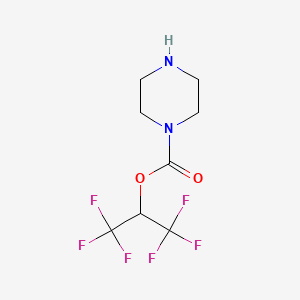![molecular formula C9H15NO4 B11716811 5-Methyl-2-azaspiro[3.3]heptane oxalate](/img/structure/B11716811.png)
5-Methyl-2-azaspiro[3.3]heptane oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-azaspiro[3.3]heptane oxalate is a spirocyclic compound that features a unique bicyclic structure. This compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity. The oxalate salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-azaspiro[3.3]heptane oxalate typically involves the cyclization of appropriate precursors under basic conditions. One common method starts with the reaction of tribromoneopentyl alcohol with sodium hydroxide to form an oxetane ring. This intermediate is then reacted with p-toluenesulfonamide to form the N-tosylated spiro compound. The tosyl group is subsequently removed by sonication with magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The key steps include the formation of the oxetane ring and the subsequent cyclization to form the spiro compound. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-azaspiro[3.3]heptane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the spiro compound .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-azaspiro[3.3]heptane oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-azaspiro[3.3]heptane oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxa-6-azaspiro[3.3]heptane oxalate
- 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane
Uniqueness
5-Methyl-2-azaspiro[3.3]heptane oxalate is unique due to its methyl substitution, which can influence its reactivity and binding properties. This distinguishes it from other spirocyclic compounds, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C9H15NO4 |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
7-methyl-2-azaspiro[3.3]heptane;oxalic acid |
InChI |
InChI=1S/C7H13N.C2H2O4/c1-6-2-3-7(6)4-8-5-7;3-1(4)2(5)6/h6,8H,2-5H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
SWNLEMFFGJQCBC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC12CNC2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride](/img/structure/B11716740.png)
![N-{[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methyl}cyclopropanecarboxamide](/img/structure/B11716742.png)




![bis(propan-2-yl) [(2R)-2-methylaziridin-1-yl]phosphonate](/img/structure/B11716765.png)




![5-bromo-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B11716802.png)
